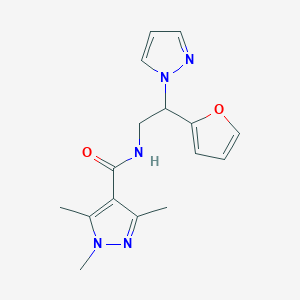

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Beschreibung

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups and a carboxamide moiety. This compound belongs to the pyrazoline derivative family, which is widely studied for applications in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-10-13(14-6-4-9-23-14)21-8-5-7-18-21/h4-9,13H,10H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWSOMRFGGEDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound notable for its structural features, including a furan moiety and pyrazole rings. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and inflammation.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 270.33 g/mol. Its structure includes:

- Furan Ring : Contributes to the compound's reactivity and biological activity.

- Pyrazole Ring : Known for various pharmacological properties.

- Carboxamide Group : Enhances solubility and biological interaction.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.39 | CDK2 Inhibition |

| Compound B | HCT116 | 0.46 | Apoptosis Induction |

| Compound C | A549 | 0.28 | Autophagy Induction |

These findings suggest that the compound may inhibit key pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have indicated that compounds with similar structures can reduce inflammation markers in vitro and in vivo models.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Research on related compounds has shown effectiveness against various bacterial and fungal strains, indicating potential for therapeutic applications in infectious diseases.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on the MCF7 breast cancer cell line. The results demonstrated an IC50 value of 0.39 µM, indicating potent cytotoxicity. The mechanism was linked to the inhibition of CDK2, a critical regulator of the cell cycle.

Study 2: Inflammation Model

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Furan Ring : Cyclization reactions using appropriate precursors.

- Synthesis of Pyrazole Ring : Condensation with hydrazines.

- Coupling Reaction : Linking furan and pyrazole via coupling methods.

- Formation of Carboxamide Group : Final step involving reaction with carboxylic acids or derivatives.

The mechanism of action primarily involves interaction with biological targets such as enzymes and receptors involved in tumor growth and inflammation pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Substituent Diversity : The target compound lacks halogen atoms (e.g., fluorine, chlorine) present in analogues from and , which may reduce its electronegativity and alter binding affinity compared to fluorinated derivatives .

- Carboxamide vs.

- Furan Integration : The furan-2-yl group is shared with USP-listed compounds (), though nitroacetamide substituents in the latter suggest divergent metabolic stability and toxicity profiles .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (MW ~353.4) is smaller than kinase-targeted analogues (e.g., MW 589.1 in ), suggesting better bioavailability .

- Melting Point : Absence of high melting points (e.g., 175–178°C in ) may indicate lower crystallinity, impacting formulation stability .

Research Findings and Implications

- Structural Uniqueness : The combination of furan and dual pyrazole units distinguishes the target compound from USP-listed derivatives () and fluorinated pyrazolines ().

- Potential Applications: Similar pyrazolo-pyrimidine derivatives () show kinase inhibitory activity, suggesting the target compound could be explored for analogous targets .

- Synthetic Scalability : Lessons from ’s use of difluoromethyl groups highlight challenges in managing steric hindrance during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.